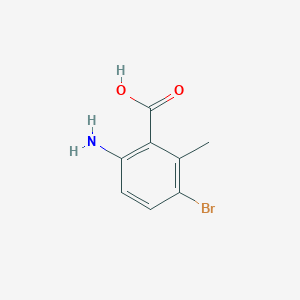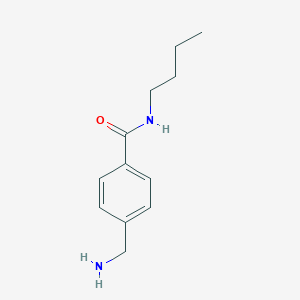
Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-, is a compound with a variety of applications in scientific research. It is a colorless, crystalline solid that can be synthesized from a variety of starting materials. Ethanone has been studied for its potential applications in synthetic organic chemistry, as well as its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Ethanone is not well understood. However, it is believed to act as a proton donor, donating a proton to an acceptor molecule. This proton donation results in the formation of a new bond between the donor and acceptor molecules. This new bond can then be used to form a variety of compounds.
Biochemical and Physiological Effects
Ethanone has been studied for its potential biochemical and physiological effects. It has been found to have antifungal and antiviral properties, and has been shown to be effective in the treatment of various fungal and viral infections. Ethanone has also been found to have anti-inflammatory and analgesic properties, and has been shown to be effective in the treatment of various inflammatory and pain-related conditions.
Advantages and Limitations for Lab Experiments
The advantages of using Ethanone in lab experiments include its low cost, its ease of synthesis, and its low toxicity. The limitations of using Ethanone in lab experiments include its low solubility in water, its low stability, and its potential to react with other compounds.
Future Directions
For Ethanone research include further study of its potential applications in synthetic organic chemistry and its biochemical and physiological effects. Additional research could also focus on the development of new synthesis methods and the development of new compounds with similar properties. Additionally, further research could focus on the development of new techniques for the use of Ethanone in lab experiments, such as the development of new solvents or the development of new methods of purification.
Synthesis Methods
Ethanone can be synthesized using a variety of methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Friedel-Crafts reaction. The Wittig reaction is a method of synthesizing an alkene from an aldehyde or ketone using a phosphonium salt. The Horner-Wadsworth-Emmons reaction is a method for synthesizing an alkene from an aldehyde or ketone using a phosphonium salt and an acid. The Friedel-Crafts reaction is a method of synthesizing an alkene from an aromatic compound and an alkyl halide.
Scientific Research Applications
Ethanone has a variety of applications in scientific research. It has been studied for its potential applications in synthetic organic chemistry, as well as its biochemical and physiological effects. Ethanone has been used as a reagent in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It has also been used in the synthesis of a variety of heterocyclic compounds, including pyrimidines, quinolines, and furans. Ethanone has also been used in the synthesis of a variety of biologically active compounds, including antibiotics, antifungals, and antivirals.
properties
IUPAC Name |
1-(4-chlorophenyl)-2-(1,3-diazinan-2-ylidene)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-10-4-2-9(3-5-10)11(16)8-12-14-6-1-7-15-12/h2-5,8,14-15H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYCYKXUSHBKTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=CC(=O)C2=CC=C(C=C2)Cl)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326921 |
Source


|
| Record name | Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107165-83-3 |
Source


|
| Record name | Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)








